molecular formula C9H13BrN2 B8385012 5-Bromo-4-tert-butyl-pyridin-2-ylamine

5-Bromo-4-tert-butyl-pyridin-2-ylamine

Cat. No.: B8385012
M. Wt: 229.12 g/mol
InChI Key: YDHYWRXATJRYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-tert-butyl-pyridin-2-ylamine is a pyridine derivative characterized by a bromine atom at position 5, a bulky tert-butyl group at position 4, and an amino (-NH₂) group at position 2. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the amino group enables further functionalization for pharmaceutical or agrochemical applications. The tert-butyl group introduces steric hindrance, which may influence regioselectivity and reaction kinetics in substitution or coupling reactions .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-4-tert-butylpyridin-2-amine

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)6-4-8(11)12-5-7(6)10/h4-5H,1-3H3,(H2,11,12)

InChI Key

YDHYWRXATJRYTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Bromo-4-tert-butyl-pyridin-2-ylamine can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Key Differences Potential Applications References
This compound Not Provided 4-tert-butyl, 5-Br, 2-NH₂ Reference compound; bulky tert-butyl group Pharmaceutical intermediates
5-Bromo-3-iodopyridin-2-ylamine Not Provided 3-I, 5-Br, 2-NH₂ Iodine (larger, polarizable) at position 3 Catalytic coupling reactions
5-Bromo-N-methylpyridin-2-amine 84539-30-0 5-Br, 2-NHCH₃ Methylated amino group; reduced steric bulk Agrochemical precursors
2-Amino-5-bromo-4-methylpyridine 98198-48-2 4-CH₃, 5-Br, 2-NH₂ Methyl at position 4 (smaller than tert-butyl) Ligand synthesis

Key Findings

Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance compared to smaller substituents (e.g., methyl or iodine). This can slow reaction rates in cross-couplings but improve regioselectivity in electrophilic substitutions . In contrast, 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2) has a methyl group at position 4, offering less steric resistance and higher reactivity in coupling reactions .

Electronic Effects: Bromine at position 5 in all listed compounds enhances electrophilic substitution reactivity.

Functional Group Flexibility: The amino group in this compound allows for derivatization into amides or imines, whereas 5-Bromo-N-methylpyridin-2-amine (CAS 84539-30-0) has a pre-methylated amino group, limiting further modification at that site .

Thermal Stability :

  • The tert-butyl group improves thermal stability compared to methyl or iodine substituents, making the compound suitable for high-temperature reactions .

Research Implications

  • Pharmaceutical Synthesis : The tert-butyl group’s steric bulk may aid in designing kinase inhibitors where selective binding is critical .
  • Catalysis : Iodine-substituted analogues (e.g., 5-Bromo-3-iodopyridin-2-ylamine) highlight the role of halogens in tuning reactivity for transition-metal-catalyzed reactions .

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